molecular formula C22H24N6O2S B2997058 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105238-54-7

2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2997058
CAS No.: 1105238-54-7
M. Wt: 436.53
InChI Key: ZJXCSXCLEHEPOQ-UHFFFAOYSA-N
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Description

2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H24N6O2S and its molecular weight is 436.53. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2S/c1-12(2)20-17-10-23-28(16-7-6-13(3)14(4)8-16)21(17)22(26-25-20)31-11-19(29)24-18-9-15(5)30-27-18/h6-10,12H,11H2,1-5H3,(H,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXCSXCLEHEPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NC4=NOC(=C4)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS Number: 1105204-08-7) is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N5O2SC_{23}H_{29}N_{5}O_{2}S with a molecular weight of 439.6 g/mol. The structural complexity includes a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC23H29N5O2S
Molecular Weight439.6 g/mol
CAS Number1105204-08-7

This compound primarily acts as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . By inhibiting RIPK1, it modulates the necroptosis signaling pathway, which is crucial in various cellular processes including inflammation and cell death.

Antiviral Activity

Recent studies have indicated that compounds similar to the pyrazolo[3,4-d]pyridazine framework exhibit promising antiviral activity. For instance, derivatives have shown significant inhibition against various viral polymerases, suggesting a potential application in antiviral drug development .

Cytotoxicity and Anticancer Potential

The cytotoxic profile of this compound has been evaluated in vitro against several cancer cell lines. Preliminary results indicate that it possesses low cytotoxicity while effectively inhibiting cell proliferation. The mechanism involves multiple pathways including apoptosis and autophagy induction, which are critical for cancer therapy .

Case Studies

  • Study on Cancer Cell Lines : In a study involving glioma cells, the compound demonstrated significant anti-tumor activity by inducing necroptosis and inhibiting key survival pathways such as AKT and mTOR signaling .
  • Antiviral Efficacy : Another investigation highlighted the compound's effectiveness against Hepatitis C virus (HCV) by targeting NS5B RNA polymerase with IC50 values around 32 μM, indicating a strong antiviral potential .

Research Findings

Several research articles have documented the biological activities associated with this compound:

  • Antiviral Studies : Pyrazolo[3,4-d]pyridazines have been reported to inhibit viral replication effectively in vitro, with promising results against HCV and other viral pathogens .
  • Mechanistic Insights : The inhibition of RIPK1 has been linked to reduced inflammation and cell death in various disease models, which could be beneficial in treating inflammatory diseases as well as cancers.

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